molecular formula C9H10Br2 B3058154 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene CAS No. 88111-73-3

1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene

Cat. No. B3058154
CAS RN: 88111-73-3
M. Wt: 277.98 g/mol
InChI Key: PHBVEMLXEKZNSV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene is approximately :

Scientific Research Applications

Synthesis and Conversion to Other Compounds

  • Regioselective Bromination and Conversion to Sulfur-Functionalized Quinones : A study by Aitken et al. (2016) explored the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, yielding various bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This compound was then converted into new sulfur-containing quinone derivatives, indicating its utility in synthesizing diverse chemical structures (Aitken, Jethwa, Richardson, & Slawin, 2016).

Molecular Structure Analysis

  • X-Ray Structure Determinations : Jones et al. (2012) performed X-ray structure determinations of several bromo- and bromomethyl-substituted benzenes, including 1-bromo-4-(bromomethyl)-2,5-dimethylbenzene. The study provided insights into the interactions and structural configurations of these compounds (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Properties

  • Synthesis of Liquid Crystals : Bertini et al. (2003) discussed the synthesis of unsaturated β-C-aryl glycosides from pseudo-glucal, using Grignard reagents derived from 1-bromo-4-(bromomethyl)benzene. This indicates its role in the synthesis of chiral liquid crystals (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Polymer Synthesis

  • Synthesis of Polystyrene : Tao et al. (2007) utilized dimethyl 4,6-bis(bromomethyl) isophthalate, synthesized from 1,3-dimethylbenzene, for the atom transfer radical polymerization of styrene. This indicates the role of bromomethylated compounds in polymer synthesis (Tao, Wang, Lu, Bai, & Lu, 2007).

properties

IUPAC Name

1-bromo-4-(bromomethyl)-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBVEMLXEKZNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519396
Record name 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene

CAS RN

88111-73-3
Record name 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E James, F Pertusati, A Brancale… - Bioorganic & Medicinal …, 2017 - Elsevier
Previously published S1P receptor modulator benzyl ether derivatives have shown potential as being viable therapeutics for the treatment of neurodegenerative diseases, however, two …
Number of citations: 16 www.sciencedirect.com
K Yamamoto, T Ikeda, T Kitsuki, Y Okamoto… - Journal of the …, 1990 - pubs.rsc.org
The synthesis of optically active crown ethers (8), (14), and (18) incorporating helicene molecular frameworks is reported. Their chiral recognition properties have been examined and …
Number of citations: 77 pubs.rsc.org

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